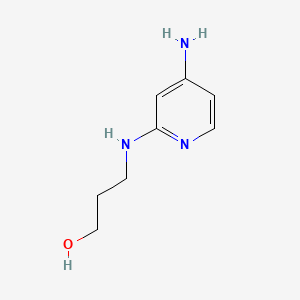

3-((4-Aminopyridin-2-yl)amino)propan-1-ol

描述

3-((4-Aminopyridin-2-yl)amino)propan-1-ol is an organic compound with the molecular formula C8H13N3O It features a pyridine ring substituted with an amino group at the 4-position and an amino-propanol chain at the 2-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Aminopyridin-2-yl)amino)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 4-aminopyridine.

Nucleophilic Substitution: 4-aminopyridine undergoes nucleophilic substitution with 3-chloropropanol in the presence of a base such as sodium hydroxide or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.

化学反应分析

Types of Reactions

3-((4-Aminopyridin-2-yl)amino)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acidic medium or potassium permanganate in neutral or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone).

Reduction: Formation of an amine.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Medicinal Chemistry Applications

Therapeutic Potential:

3-((4-Aminopyridin-2-yl)amino)propan-1-ol is structurally related to 4-aminopyridine, which is known for its role in treating neurological disorders such as multiple sclerosis and spinal cord injuries. Studies have shown that derivatives of this compound can enhance nerve conduction and improve motor function in patients with long-standing spinal cord injuries .

Enzyme Inhibition:

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes, including α-glucosidase, which is crucial for managing diabetes. In vitro studies have demonstrated that these compounds can lower blood glucose levels by inhibiting carbohydrate digestion .

Case Study:

A study involving the synthesis of thiourea derivatives based on 3-aminopyridine demonstrated significant anti-diabetic activity. The derivatives showed promising results in inhibiting α-glucosidase, suggesting that modifications of the aminopyridine structure can lead to effective therapeutic agents .

Organic Synthesis Applications

Building Block in Organic Chemistry:

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its amino and hydroxyl functional groups make it a versatile building block for various chemical reactions, including oxidation and substitution reactions.

Synthesis Pathways:

The synthesis of this compound typically involves the reaction of 4-aminopyridine with appropriate alkylating agents under basic conditions. This method allows for the introduction of various substituents, enhancing the compound's reactivity and potential applications in drug development.

Interaction with Biological Targets:

The unique structural features of this compound enable it to interact with biological molecules effectively. The amino group can form hydrogen bonds with target proteins, increasing its affinity for specific biomolecular interactions. This property is particularly significant for developing drugs aimed at modulating enzyme activity or receptor signaling pathways.

Case Study:

In a study investigating the binding interactions of aminopyridine derivatives with specific protein receptors, it was found that these compounds exhibited high binding energies, indicating strong interactions that could be exploited for therapeutic purposes .

Summary Table of Applications

作用机制

The mechanism of action of 3-((4-Aminopyridin-2-yl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

相似化合物的比较

Similar Compounds

- 3-((2-Aminopyridin-3-yl)amino)propan-1-ol

- 3-((4-Methoxypyridin-2-yl)amino)propan-1-ol

- 3-((4-Chloropyridin-2-yl)amino)propan-1-ol

Uniqueness

3-((4-Aminopyridin-2-yl)amino)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

生物活性

3-((4-Aminopyridin-2-yl)amino)propan-1-ol, a compound featuring a unique combination of an amino group and a hydroxyl group within a propanol framework, has garnered attention for its potential biological activities. This article explores its interactions with various molecular targets, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 168.19 g/mol. The presence of a pyridine ring enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the amino group and participate in various chemical interactions via the hydroxyl group. These properties enable it to modulate the activity of enzymes and receptors, which can lead to therapeutic effects in conditions such as neurological disorders and cancer.

Biological Activity Overview

Research indicates that this compound interacts with several biological systems:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is crucial for various metabolic pathways.

- Receptor Modulation : It may influence receptor functions, thereby affecting cellular signaling pathways.

- Neuroprotective Effects : Initial studies suggest that it could have neuroprotective properties, particularly in models of neurodegenerative diseases.

Study 1: Inhibition of CYP51 in Trypanosoma cruzi

A study focused on the inhibition of the CYP51 enzyme, crucial for sterol biosynthesis in Trypanosoma cruzi, demonstrated that compounds similar to this compound could significantly reduce parasitemia in infected models. The study reported that the compound's mechanism involved disrupting the ergosterol synthesis pathway, leading to effective trypanocidal activity .

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro assays evaluated the cytotoxic effects of analogs related to this compound against HeLa and MCF-7 cell lines. The results indicated that certain derivatives exhibited significant pro-apoptotic behavior through mechanisms such as reactive oxygen species (ROS) overproduction, mitochondrial dysfunction, and DNA damage .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct advantages of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2-Aminopyridin-3-yl)propan-1-ol | Similar amino group on a different pyridine position | Moderate enzyme inhibition |

| 4-Aminopyridin-3-ol hydrochloride | Contains an amino group but lacks the propanol structure | Limited bioactivity |

| 4-Aminopyridine-2-carboxylic acid | Contains an amino group but has a carboxylic acid instead | Notable receptor interaction |

| (3-Amino-pyridin-4-yl)-methanol | Similar amino and alcohol functional groups | Variable activity |

Uniqueness : The unique combination of functional groups in this compound imparts distinct chemical reactivity and biological properties compared to these similar compounds.

属性

IUPAC Name |

3-[(4-aminopyridin-2-yl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-7-2-4-11-8(6-7)10-3-1-5-12/h2,4,6,12H,1,3,5H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXJHPHEACJZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734263 | |

| Record name | 3-[(4-Aminopyridin-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247787-12-7 | |

| Record name | 3-[(4-Aminopyridin-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。